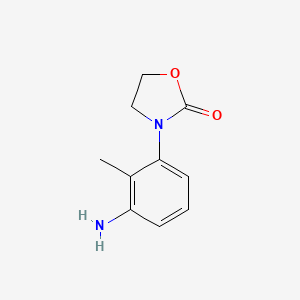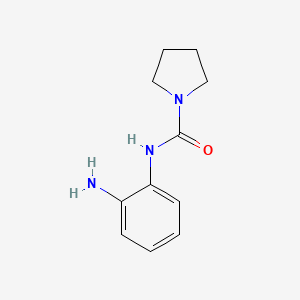
N-(2-aminophenyl)pyrrolidine-1-carboxamide
Descripción general
Descripción
N-(2-Aminophenyl)pyrrolidine-1-carboxamide (NAPPC) is a small molecule that has been studied extensively in the scientific research community due to its potential applications in a wide variety of areas. It is a derivative of pyrrolidine, a cyclic amine, and has been shown to possess a wide range of biological and pharmacological activities. This molecule has been used in the synthesis of a variety of compounds, including drugs, and in the development of novel therapeutic agents. In addition, NAPPC has been studied for its potential use in the treatment of various diseases and disorders, including cancer and neurological diseases.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
- Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
- Methods of Application : The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .
- Results/Outcomes : The review reports on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
Design, Synthesis and Biological Evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide Derivatives
- Application Summary : This study presents a novel design approach for cancer drug development by combining breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) inhibitory activity in one molecule .
- Methods of Application : The designed compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 .
- Results/Outcomes : The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 .
Pyrrolidine-2,5-dione in Carbonic Anhydrase Inhibition
- Application Summary : Pyrrolidine-2,5-dione is a versatile scaffold used in the development of inhibitors for human carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .
- Methods of Application : The study involved the synthesis of a series of 3-chloro-1-aryl pyrrolidine-2,5-diones and their evaluation for inhibitory activity on hCA I and hCA II .
- Results/Outcomes : The study did not provide specific outcomes or quantitative data .
Pyrrolidine in Proteomics Research
- Application Summary : N-(2-aminophenyl)pyrrolidine-1-carboxamide is a specialty product used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided .
- Results/Outcomes : The outcomes of its use in proteomics research are not specified .
Pyrrolidine Core Skeletons in Pharmacology
- Application Summary : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They are utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .
- Methods of Application : The review consolidates findings from various investigations encompassing a wide range of important activities (antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition) exhibited by pyrrolidine derivatives .
- Results/Outcomes : The outcomes of its use in pharmacology research are not specified .
N-Benzoylthiourea-Pyrrolidine Carboxylic Acid Derivatives as Cholinesterase Inhibitors
- Application Summary : N-Benzoylthiourea-pyrrolidine carboxylic acid derivative compounds carrying a series of imidazole rings were designed as cholinesterase inhibitors .
- Methods of Application : The acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition properties of these compounds were compared with those of the reference tacrine .
- Results/Outcomes : The outcomes of its use in neuropharmacology research are not specified .
Propiedades
IUPAC Name |
N-(2-aminophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEAKYFPSQWICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)
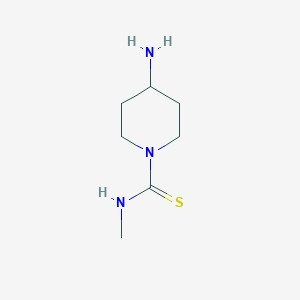
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
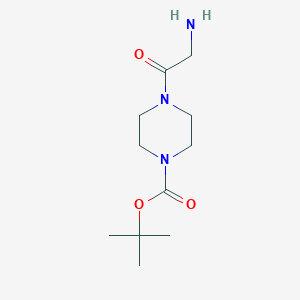
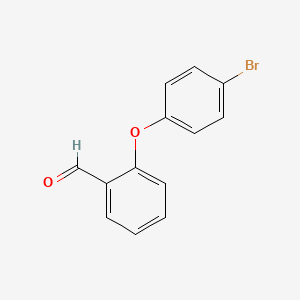
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
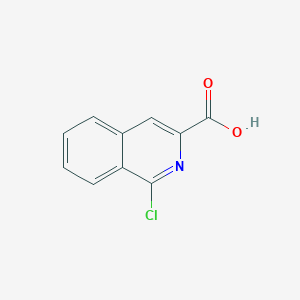
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)

